SU4984

Übersicht

Beschreibung

- SU4984 ist ein Protein-Tyrosinkinase-Inhibitor . Es zielt speziell auf den Fibroblasten-Wachstumsfaktor-Rezeptor 1 (FGFR1) ab, mit einem IC50-Wert von 10-20 μM.

- Zusätzlich hemmt this compound die Aktivität des Plättchen-Wachstumsfaktor-Rezeptors (PDGFR) und des Insulinrezeptors.

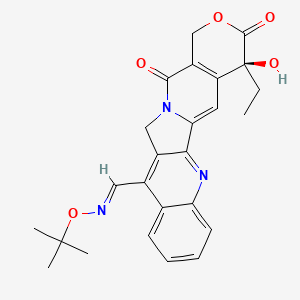

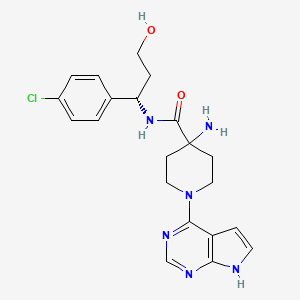

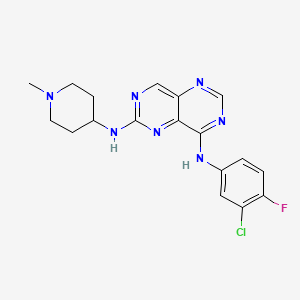

- Seine chemische Struktur ist unten dargestellt: !this compound Chemical Structure

Präparationsmethoden

- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für this compound in der Literatur nicht leicht zugänglich.

- Es ist wichtig zu beachten, dass this compound hauptsächlich als Forschungswerkzeug verwendet wird und nicht als kommerziell erhältliche Verbindung.

Wissenschaftliche Forschungsanwendungen

- SU4984 findet aufgrund seiner FGFR1-Hemmung Anwendungen in der Krebsforschung.

- Es könnte auch Auswirkungen auf andere Bereiche wie Zellsignalisierungsstudien und Medikamentenentwicklung haben.

Wirkmechanismus

- Der Mechanismus von this compound beinhaltet die Blockierung der FGFR1-Aktivität durch Hemmung seiner Autophosphorylierung.

- Es interferiert mit nachgeschalteten Signalwegen, die mit Zellwachstum und -proliferation zusammenhängen.

Wirkmechanismus

Target of Action

SU4984 primarily targets the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a protein tyrosine kinase that plays a crucial role in cell differentiation, growth, and angiogenesis . In addition to FGFR1, this compound also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor .

Mode of Action

This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of its targets . By binding to these receptors, this compound inhibits their tyrosine kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFR1 by this compound affects several downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting FGFR1, this compound can disrupt these pathways, potentially leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

It is known that the compound is cell-permeable, allowing it to enter cells and exert its effects . The compound’s solubility in DMSO (50 mg/mL) suggests it may have good bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit the autophosphorylation of FGFR1 induced by aFGF in NIH 3T3 cells . It also substantially reduces tyrosine phosphorylation of the wild-type receptor and reduces 50% phosphorylation of constitutive C2 KIT . Furthermore, this compound has been shown to kill C2 and P815 cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, can potentially interact with this compound and alter its effects .

Biochemische Analyse

Biochemical Properties

SU4984 is known to inhibit the fibroblast growth factor receptor 1 (FGFR1) with an IC50 of 10-20 μM . It also inhibits platelet-derived growth factor receptor, and insulin receptor . The nature of these interactions is competitive and reversible .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of FGFR1. By inhibiting this receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the presence of other signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFR1, thereby inhibiting its kinase activity . This can lead to changes in gene expression and cellular functions.

Metabolic Pathways

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for SU4984 are not readily available in the literature.

- it is essential to note that this compound is primarily used as a research tool rather than a commercially available compound.

Analyse Chemischer Reaktionen

- SU4984 unterliegt wahrscheinlich verschiedenen Reaktionen, die typisch für Protein-Tyrosinkinase-Inhibitoren sind.

- Häufige Reaktionen umfassen Phosphorylierung, Dephosphorylierung und Bindung an Rezeptor-Tyrosinkinasen.

- Reagenzien und Bedingungen würden vom jeweiligen Forschungskontext abhängen.

Vergleich Mit ähnlichen Verbindungen

- Obwohl ich keine direkte Liste ähnlicher Verbindungen habe, liegt die Einzigartigkeit von SU4984 in seiner FGFR1-Spezifität und der doppelten Hemmung von PDGFR und Insulinrezeptor.

Eigenschaften

IUPAC Name |

4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFJBJDODKHWED-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes SU4984 effective against certain types of cancer cells?

A1: this compound demonstrates promising activity against cancer cells driven by specific mutations in tyrosine kinases. For instance, it effectively inhibits the activity of KIT, a receptor tyrosine kinase, particularly when mutated forms are present, such as those found in mastocytosis. [] These mutations often lead to constitutive activation of KIT, promoting uncontrolled cell growth and survival. By inhibiting mutant KIT, this compound can suppress the proliferation of neoplastic mast cells and even induce cell death. []

Q2: Beyond its anti-cancer potential, what other therapeutic areas has this compound been investigated for?

A3: Research suggests a potential role for this compound in addressing cytokine-induced islet cell death, a critical factor in Type 1 diabetes. [] Studies have shown that this compound can protect islet cells from the toxic effects of cytokines, potentially by inhibiting the tyrosine kinase FRK/RAK. [] This finding highlights the potential of targeting specific tyrosine kinases like FRK/RAK in developing new therapies for Type 1 diabetes.

Q3: How do researchers study the interactions between this compound and its target proteins at a molecular level?

A4: Crystallography plays a crucial role in understanding the precise binding mode of this compound with its targets. For example, the crystal structure of this compound complexed with the tyrosine kinase domain of fibroblast growth factor receptor 1 (FGFR1) provides valuable insights into the structural basis of inhibition. [] This detailed structural information is essential for designing next-generation inhibitors with improved potency and selectivity against specific tyrosine kinases.

Q4: What are the limitations of using this compound as a therapeutic agent?

A5: Despite its potential, this compound faces limitations, including the development of resistance. For example, the MEN2 mutation in RET, frequently found in medullary thyroid cancer, diminishes this compound's efficacy. [] Additionally, its broad inhibitory profile against various tyrosine kinases could lead to off-target effects and impact its safety profile. Further research is crucial to address these limitations, optimize its efficacy, and minimize potential side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.